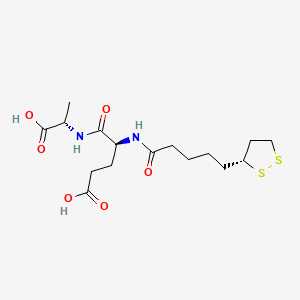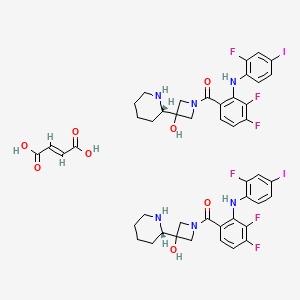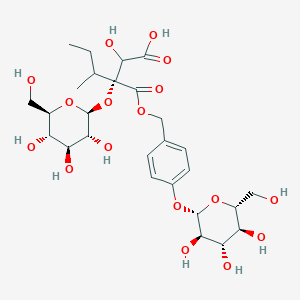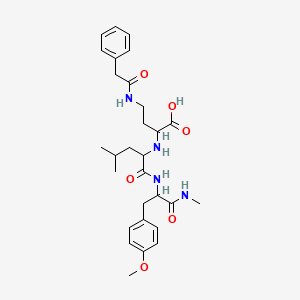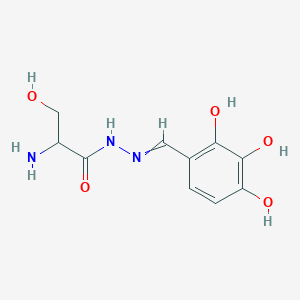
2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide
Overview
Description
2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide is an aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system . It is used as its hydrochloride salt as an adjunct to levodopa in the treatment of parkinsonism .
Synthesis Analysis
The preparation of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide, also known as benserazide, has been described in various patents . The process involves starting from 2-amino-3-hydroxypropanehydrazide (DL-serine hydrazide) hydrochloride and reacting it with 2,3,4 trihydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide can be found in various databases . The compound has a molecular weight of 293.70 g/mol .Chemical Reactions Analysis
The compound has been used in the synthesis of complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II), which were characterized based on various analyses .Physical And Chemical Properties Analysis
The compound is a white crystalline powder that is readily soluble in water . It has a molecular weight of 293.70 g/mol, a hydrogen bond donor count of 8, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 .Scientific Research Applications
Chemistry and Complex Formation
Ligand Complexes with Group 13 Metal Ions : N3O3 amine phenols, which are related to the chemical structure of 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide, have been studied for their ability to form complexes with Group 13 metal ions. These complexes are significant due to their potential applications in coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).
Aluminum(III), Gallium(III), and Indium(III) Complexes : Research has shown that similar amine phenols can form water-soluble complexes with Aluminum(III), Gallium(III), and Indium(III), which is noteworthy for applications in aqueous solution chemistry (Caravan & Orvig, 1997).
Biomedical Research
Antioxidant and Anticancer Activities : Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, structurally similar to this compound, have shown antioxidant activities superior to ascorbic acid and significant anticancer properties against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
DNA Binding and Antimicrobial Studies : A study on the complexation of a similar compound with various metal ions revealed its potential in DNA binding and antimicrobial activities. This suggests a possible application in therapeutic agents or molecular biology research (Devi, Chipem, Singh, & Lonibala, 2019).
Neuroprotective and MAO-B Inhibitory Activities : Research on N′-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides, related in structure, has evaluated their neurotoxic, neuroprotective, and MAO-B inhibitory effects. This indicates potential use in the development of neuroprotective drugs (Kondeva-Burdina et al., 2022).
Synthesis and Characterization
New Derivatives Synthesis : The synthesis of new derivatives containing this compound's structure has been explored, focusing on their molecular structure and characterization. This is essential in the development of novel compounds with potential applications (Hussain, 2016).
Catalytic Reactions : A study described a silver triflate and N-heterocyclic carbene co-catalyzed reaction involving N'-(2-alkynylbenzylidene)hydrazide, a similar compound, which could be useful in synthetic organic chemistry (Chen, Yu, & Wu, 2010).
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide, also known as CSRM617, is the ONECUT2 (OC2) HOX domain . OC2 is a transcription factor that plays a crucial role in the regulation of gene expression.
Mode of Action
CSRM617 acts as an inhibitor of OC2. It directly targets the OC2 HOX domain and disrupts the binding of OC2 to the promoter regions of its target genes . This disruption prevents the transcription of these genes, thereby altering the cellular processes they control.
Pharmacokinetics
It’s known that the compound is stable in a dimethyl formamide (dmf) solution for at least two days . More research is needed to fully understand the pharmacokinetics of CSRM617.
Action Environment
The action, efficacy, and stability of CSRM617 can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the solvent used. It has been found to be stable in a DMF solution The compound’s efficacy can also be influenced by factors such as the concentration of the compound, the presence of other molecules, and the specific cellular environment
Future Directions
Biochemical Analysis
Biochemical Properties
2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of the enzyme aromatic L-amino acid decarboxylase (AADC). This enzyme is responsible for the conversion of L-dopa to dopamine. By inhibiting AADC, 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide increases the availability of L-dopa for conversion to dopamine in the brain, thereby enhancing its therapeutic effects . Additionally, this compound interacts with other enzymes and proteins involved in dopamine metabolism, further modulating its biochemical properties.
Cellular Effects
The effects of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by increasing dopamine levels, it affects dopaminergic signaling pathways, which are crucial for motor control and cognitive functions . Moreover, this compound has been shown to impact the expression of genes involved in dopamine synthesis and degradation, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide exerts its effects through several mechanisms. It binds to the active site of AADC, inhibiting its activity and preventing the conversion of L-dopa to dopamine . This inhibition is competitive, meaning that the compound competes with L-dopa for binding to the enzyme. Additionally, it may interact with other biomolecules involved in dopamine metabolism, further modulating its effects on dopamine levels and related cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide change over time. The compound is relatively stable, but its activity can degrade over extended periods . Studies have shown that its inhibitory effects on AADC can persist for several hours, but prolonged exposure may lead to reduced efficacy due to degradation or cellular adaptation. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its effects on cellular function, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide vary with different dosages in animal models. At low doses, the compound effectively inhibits AADC and increases dopamine levels without causing significant adverse effects . At higher doses, it may induce toxic effects, including neurotoxicity and alterations in normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, but exceeding this threshold can lead to adverse outcomes.
Metabolic Pathways
2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide is involved in several metabolic pathways, primarily those related to dopamine metabolism. It interacts with enzymes such as AADC and catechol-O-methyltransferase (COMT), influencing the synthesis and degradation of dopamine . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can affect its accumulation and localization, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.
properties
IUPAC Name |
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTUVQILDHABLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019549 | |
| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
787504-88-5 | |
| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





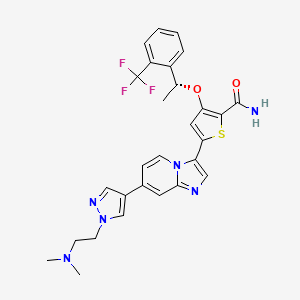
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
